

Application Note: Determination of Ethylenethiourea in Biological Samples using HPLC-UV

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Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B1671646*

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Introduction

Ethylenethiourea (ETU) is a primary metabolite and degradation product of ethylene bis-dithiocarbamate (EBDC) fungicides, which are extensively used in agriculture.^{[1][2]} Due to its potential health risks, including carcinogenicity and thyroid toxicity, monitoring ETU levels in biological samples is crucial for assessing human exposure. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of ETU in human urine and plasma.

Principle

The method involves the extraction of ETU from biological matrices followed by chromatographic separation and quantification. For urine samples, a solid-phase extraction (SPE) is employed to remove interfering substances.^{[2][3][4]} Plasma samples are subjected to a liquid-liquid extraction (LLE) with dichloromethane. The extracted and concentrated ETU is then separated on a reversed-phase C18 or RP8 column and detected by a UV detector at a wavelength where ETU exhibits maximum absorbance.^{[3][5][6][7]} Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of ETU standards.

Experimental

Reagents and Materials

- **Ethylenethiourea (ETU) standard**
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Phosphate buffer
- Hexane (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Ethyl alcohol (HPLC grade)
- Butylamine
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut®)
- HPLC system with UV detector
- Reversed-phase HPLC column (C18 or RP8, 5 μ m particle size)

Protocols

1. Standard Solution Preparation

Prepare a stock solution of ETU (e.g., 1000 mg/L) by dissolving an accurately weighed amount of ETU standard in a suitable solvent such as methanol or water.^[8] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase or an appropriate solvent to cover the desired calibration range.

2. Sample Preparation

2.1 Urine Sample Preparation (Solid-Phase Extraction)

- Allow frozen urine samples to thaw at room temperature.
- Centrifuge the samples to remove any particulate matter.
- Transfer a known volume of urine (e.g., 10 mL) to a clean tube.
- If an internal standard is used, add it to the sample.
- Load the sample onto a pre-conditioned SPE cartridge (e.g., Extrelut®).[2][3][4]
- Wash the cartridge to remove interfering compounds.
- Elute the ETU from the cartridge with an appropriate solvent (e.g., dichloromethane).[1]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.
- The sample is now ready for HPLC-UV analysis.

2.2 Plasma Sample Preparation (Liquid-Liquid Extraction)

- Thaw frozen plasma samples at room temperature.
- Pipette a known volume of plasma (e.g., 500 µL) into a glass tube.[3][6][7]
- Add a suitable internal standard if required.
- Add dichloromethane as the extraction solvent.[3][6][7]
- Vortex the mixture for a few minutes to ensure thorough mixing.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic layer (containing ETU) to a new tube.

- Evaporate the organic solvent to dryness.
- Reconstitute the dried extract in a specific volume of the mobile phase.
- Inject the reconstituted sample into the HPLC system.

3. HPLC-UV Analysis

The following are example HPLC-UV conditions. These may need to be optimized for specific instruments and columns.

Parameter	Condition 1	Condition 2
Column	C18, 250 x 4.6 mm, 5 µm	Lichrosorb RP8, 5 µm
Mobile Phase	0.05M Ammonium acetate in Methanol (95:5)[3]	Hexane:Isopropyl alcohol:Ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine[3][6][7]
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	20 µL	10 µL
UV Detection	230 nm[3][5]	243 nm[3][6][7]
Column Temp.	Ambient	Ambient

4. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

- Linearity: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r^2), which should be >0.99 .[3][6][7]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest

concentration that can be quantitatively determined with acceptable precision and accuracy.

[3][6][7]

- Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage recovery.
- Recovery: The extraction efficiency of the method is determined by comparing the analytical results for extracted samples with those of non-extracted standards at the same concentration.[1]
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

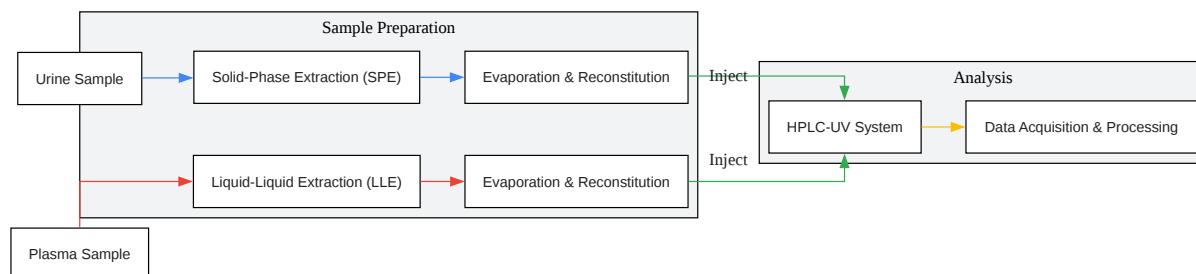
Table 1: HPLC-UV Method Parameters for ETU Analysis in Biological Samples

Parameter	Urine Analysis	Plasma Analysis
Extraction Method	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)
HPLC Column	C18 or RP8	RP8
Mobile Phase	0.05M Ammonium Acetate: Methanol (95:5) or 0.01M Phosphate Buffer (pH 4.5)[2][3][4]	Hexane: Isopropanol: Ethanol (93:6:1) + 0.6 mL/L Butylamine[3][6][7]
Detection Wavelength	230 - 231 nm[2][3][4][5]	243 nm[3][6][7]

Table 2: Summary of Method Validation Data

Parameter	Urine	Plasma
Linearity Range	1 - 2000 µg/L[3]	0.025 - 30 µg/mL[3][6][7]
Correlation Coefficient (r^2)	>0.99[3]	>0.99[3][6][7]
Limit of Detection (LOD)	0.2 µg/L[3]	20 ng/mL[3][6][7]
Limit of Quantitation (LOQ)	1 µg/L[1][2][4]	0.025 ng/mL
Precision (%CV)	3.33 - 12.86%[5]	Not specified
Accuracy/Recovery (%)	>90%[5]	50.6 - 74%[1]

Visualizations



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Caption: Experimental workflow for ETU analysis in biological samples.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the determination of **ethylenethiourea** in biological samples. The choice of sample preparation technique and chromatographic conditions can be adapted based on the specific matrix and

laboratory instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine monitoring and research applications in toxicology and occupational health.

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